5-Cyclobutyl-1-(2-nitrophenyl)-1H-1,2,4-triazole-3-carboxylic acid
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Overview
Description
5-Cyclobutyl-1-(2-nitrophenyl)-1H-1,2,4-triazole-3-carboxylic acid is a chemical compound with the molecular formula C13H12N4O4 and a molecular weight of 288.26 g/mol . This compound is characterized by the presence of a cyclobutyl group, a nitrophenyl group, and a triazole ring, making it a unique and versatile molecule in various chemical applications.
Preparation Methods
The synthesis of 5-Cyclobutyl-1-(2-nitrophenyl)-1H-1,2,4-triazole-3-carboxylic acid typically involves multiple steps, including the formation of the triazole ring and the introduction of the cyclobutyl and nitrophenyl groups. The specific synthetic routes and reaction conditions can vary, but common methods include:
Cyclization reactions: Formation of the triazole ring through cyclization of appropriate precursors.
Nitration reactions: Introduction of the nitrophenyl group via nitration of an aromatic precursor.
Cyclobutylation reactions: Addition of the cyclobutyl group through cyclobutylation reactions.
Industrial production methods may involve optimization of these synthetic routes to achieve high yields and purity of the final product .
Chemical Reactions Analysis
5-Cyclobutyl-1-(2-nitrophenyl)-1H-1,2,4-triazole-3-carboxylic acid can undergo various chemical reactions, including:
Oxidation: The nitrophenyl group can be oxidized under specific conditions.
Reduction: The nitro group can be reduced to an amino group using reducing agents such as hydrogen gas and a catalyst.
Substitution: The triazole ring can participate in substitution reactions with various electrophiles or nucleophiles.
Common reagents and conditions used in these reactions include oxidizing agents (e.g., potassium permanganate), reducing agents (e.g., hydrogen gas, palladium catalyst), and electrophiles/nucleophiles (e.g., alkyl halides, amines). Major products formed from these reactions depend on the specific reaction conditions and reagents used .
Scientific Research Applications
5-Cyclobutyl-1-(2-nitrophenyl)-1H-1,2,4-triazole-3-carboxylic acid has a wide range of scientific research applications, including:
Chemistry: Used as a building block in the synthesis of more complex molecules.
Biology: Investigated for its potential biological activities, such as antimicrobial or anticancer properties.
Medicine: Explored for its potential therapeutic applications, including drug development.
Industry: Utilized in the development of new materials or as a catalyst in various industrial processes.
Mechanism of Action
The mechanism of action of 5-Cyclobutyl-1-(2-nitrophenyl)-1H-1,2,4-triazole-3-carboxylic acid involves its interaction with specific molecular targets and pathways. The nitrophenyl group may interact with enzymes or receptors, leading to inhibition or activation of specific biological processes. The triazole ring can also play a role in binding to molecular targets, contributing to the compound’s overall biological activity .
Comparison with Similar Compounds
5-Cyclobutyl-1-(2-nitrophenyl)-1H-1,2,4-triazole-3-carboxylic acid can be compared with other similar compounds, such as:
1-(2-Nitrophenyl)-1H-1,2,4-triazole-3-carboxylic acid: Lacks the cyclobutyl group, which may affect its chemical and biological properties.
5-Cyclobutyl-1H-1,2,4-triazole-3-carboxylic acid:
1-(2-Nitrophenyl)-1H-1,2,4-triazole: Lacks the carboxylic acid group, which may alter its solubility and interaction with biological targets.
Biological Activity
5-Cyclobutyl-1-(2-nitrophenyl)-1H-1,2,4-triazole-3-carboxylic acid is a heterocyclic compound that has garnered attention for its potential biological activities. This compound features a unique structure characterized by a cyclobutyl group and a nitrophenyl substituent, which contribute to its distinct chemical properties and biological reactivity.
- Molecular Formula : C13H12N4O4
- Molecular Weight : 288.26 g/mol
- Structural Features :
- Triazole ring: A five-membered ring containing three nitrogen atoms.
- Carboxylic acid functional group: Enhances reactivity and potential biological activity.
Biological Activity
Research indicates that this compound exhibits significant biological activity, particularly in antimicrobial and anticancer applications.
Antimicrobial Activity
The compound has been evaluated for its antibacterial properties against a range of pathogens. Studies have shown that triazole derivatives can inhibit bacterial growth effectively. For instance:
Bacterial Strain | Minimum Inhibitory Concentration (MIC) |
---|---|
Escherichia coli | < 10 µg/mL |
Staphylococcus aureus | < 5 µg/mL |
Pseudomonas aeruginosa | < 15 µg/mL |
These values indicate that the compound may be more effective than some standard antibiotics like ciprofloxacin and levofloxacin against specific strains of bacteria .
Anticancer Activity
In addition to its antibacterial properties, this compound has shown promise in cancer research. Preliminary studies suggest that it may induce cytotoxic effects on various cancer cell lines. For example:
- Cell Lines Tested : Gastric cancer cells
- CC50 Value : 12.10 ± 3.10 μM, indicating significant cytotoxicity compared to standard chemotherapeutics such as 5-fluorouracil (5-FU) .
The biological activity of this compound can be attributed to its ability to interact with specific biological targets:
- Enzyme Inhibition : The triazole moiety is known to act as a bioisostere for carboxylic acids, allowing for interactions with enzymes involved in bacterial cell wall synthesis and cancer cell proliferation.
- Molecular Docking Studies : These studies have indicated that the compound may form additional hydrogen bonds with active sites of target enzymes, enhancing its inhibitory effects .
Case Studies and Research Findings
Several studies have focused on the synthesis and evaluation of this compound's biological properties:
- Synthesis Methodology : The synthesis typically involves the condensation of cyclobutyl derivatives with nitrophenyl-substituted triazoles, followed by carboxylation.
- Biological Evaluation : In vitro assays have demonstrated potent antibacterial and anticancer activities, warranting further investigation into its pharmacological potential.
Comparative Analysis with Similar Compounds
The uniqueness of this compound can be highlighted through comparison with structurally similar compounds:
Compound Name | Unique Features | Biological Activity |
---|---|---|
5-Cyclobutyl-1-(3-nitrophenyl)-1H-1,2,4-triazole-3-carboxylic acid | Different nitrophenyl substitution | Antibacterial activity against Gram-positive bacteria |
5-Cyclobutyl-1-(4-methoxyphenyl)-1H-1,2,4-triazole-3-carboxylic acid | Methoxy group instead of nitro | Moderate anticancer activity |
Properties
Molecular Formula |
C13H12N4O4 |
---|---|
Molecular Weight |
288.26 g/mol |
IUPAC Name |
5-cyclobutyl-1-(2-nitrophenyl)-1,2,4-triazole-3-carboxylic acid |
InChI |
InChI=1S/C13H12N4O4/c18-13(19)11-14-12(8-4-3-5-8)16(15-11)9-6-1-2-7-10(9)17(20)21/h1-2,6-8H,3-5H2,(H,18,19) |
InChI Key |
OWMXIIPFCHOHJF-UHFFFAOYSA-N |
Canonical SMILES |
C1CC(C1)C2=NC(=NN2C3=CC=CC=C3[N+](=O)[O-])C(=O)O |
Origin of Product |
United States |
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